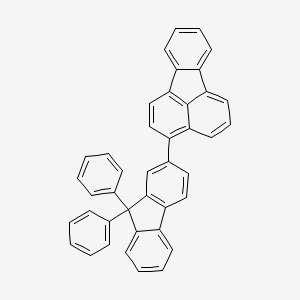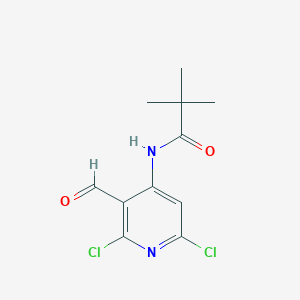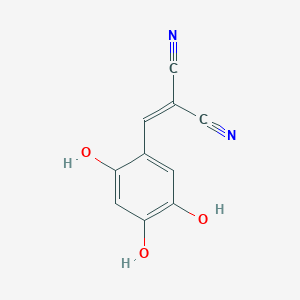
2-(2,4,5-Trihydroxybenzylidene)malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4,5-Trihydroxybenzylidene)malononitrile is a synthetic organic compound known for its unique chemical structure and significant biological activities. It is characterized by the presence of three hydroxyl groups on the benzylidene ring and a malononitrile moiety, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trihydroxybenzylidene)malononitrile typically involves the condensation of 2,4,5-trihydroxybenzaldehyde with malononitrile. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Types of Reactions:
Oxidation: The hydroxyl groups on the benzylidene ring can undergo oxidation to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and their derivatives.
Substitution: Esters and ethers of the original compound.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its role as an inhibitor of protein tyrosine kinases, which are crucial in cell signaling pathways .
- Studied for its potential anti-cancer properties due to its ability to inhibit cell proliferation .
Medicine:
- Explored as a therapeutic agent in the treatment of diseases involving abnormal cell growth, such as cancer .
- Potential use in the development of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The biological activity of 2-(2,4,5-Trihydroxybenzylidene)malononitrile is primarily attributed to its ability to inhibit protein tyrosine kinases. These enzymes play a critical role in the regulation of various cellular processes, including growth, differentiation, and metabolism. By binding to the active site of these kinases, the compound prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways involved in cell proliferation and survival .
相似化合物的比较
4,5-Dihydroxybenzylidene malononitrile: Lacks one hydroxyl group compared to 2-(2,4,5-Trihydroxybenzylidene)malononitrile.
2,4-Dihydroxybenzylidene malononitrile: Lacks one hydroxyl group and has different substitution patterns on the benzylidene ring.
Uniqueness: this compound is unique due to the specific arrangement of hydroxyl groups on the benzylidene ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its analogs.
属性
分子式 |
C10H6N2O3 |
|---|---|
分子量 |
202.17 g/mol |
IUPAC 名称 |
2-[(2,4,5-trihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6(5-12)1-7-2-9(14)10(15)3-8(7)13/h1-3,13-15H |
InChI 键 |
FQXQPDTZQLCEKN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1O)O)O)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)

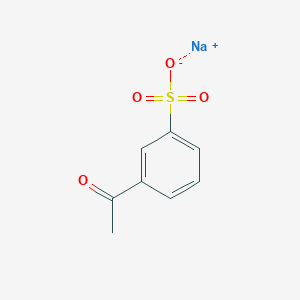
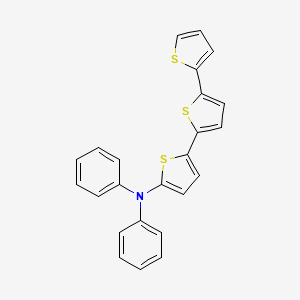
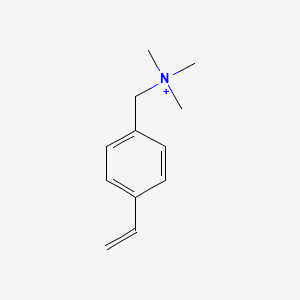
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
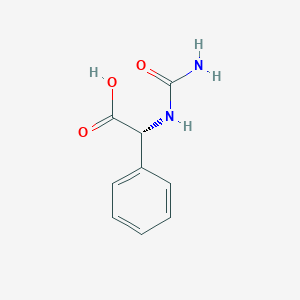


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
